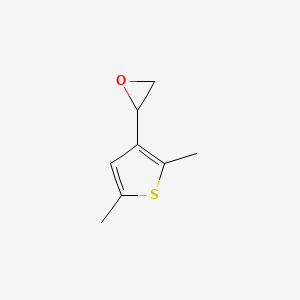

2-(2,5-Dimethylthiophen-3-yl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

2-(2,5-dimethylthiophen-3-yl)oxirane |

InChI |

InChI=1S/C8H10OS/c1-5-3-7(6(2)10-5)8-4-9-8/h3,8H,4H2,1-2H3 |

InChI Key |

HTJWDILZJDPPGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C2CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Dimethylthiophen 3 Yl Oxirane and Cognate Chemical Structures

Strategies for Oxirane Ring Formation in Thiophene (B33073) Derivatives

The introduction of an oxirane ring onto a thiophene derivative is most commonly achieved through the epoxidation of an olefinic precursor. The reactivity of the thiophene ring, particularly its sensitivity to oxidation, necessitates careful selection of reaction conditions to ensure chemoselectivity.

The primary route to 2-(2,5-dimethylthiophen-3-yl)oxirane involves the synthesis of an olefinic precursor, typically 3-vinyl-2,5-dimethylthiophene, followed by its direct epoxidation. The oxidation of thiophene rings can occur at the sulfur atom, leading to thiophene-S-oxides, or at the C=C double bonds. acs.orgwikipedia.org Therefore, epoxidation methods must favor reaction at the exocyclic vinyl group over the aromatic system.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation in what is known as the Prilezhaev reaction. wikipedia.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at controlled temperatures to minimize side reactions. Other epoxidizing systems, including those based on hydrogen peroxide activated by a catalyst, can also be employed. organic-chemistry.org

Interactive Table: Common Reagents for Epoxidation of Olefins

| Reagent | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C to RT | High reactivity, commercially available | Can lead to ring-opening of sensitive epoxides |

| Hydrogen Peroxide (H₂O₂) | Catalytic acid/base, MeCN/H₂O | "Green" oxidant (water is the byproduct) | Often requires activation, can be slower |

| Dimethyldioxirane (DMDO) | Acetone, -78°C to RT | Neutral conditions, high yields | Must be prepared fresh, volatile |

The choice of reagent is critical to selectively oxidize the vinyl group while preserving the integrity of the dimethylthiophene core.

Producing specific enantiomers of this compound requires the use of asymmetric epoxidation techniques. These methods utilize chiral catalysts or reagents to control the facial selectivity of the oxygen atom transfer to the prochiral olefin precursor.

Key methodologies applicable to this transformation include:

Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). It is particularly effective for cis-disubstituted and certain terminal olefins.

Shi Epoxidation: This organocatalytic approach uses a fructose-derived chiral ketone to catalyze the epoxidation with Oxone (potassium peroxymonosulfate) as the oxidant. It is known for its effectiveness with a wide range of olefins, including trisubstituted and trans-disubstituted alkenes.

While the direct application of these methods to 3-vinyl-2,5-dimethylthiophene may require optimization, they represent the state-of-the-art for generating enantioenriched epoxides from unfunctionalized olefins.

A variety of catalytic systems have been developed to improve the efficiency, selectivity, and environmental profile of epoxidation reactions. organic-chemistry.org These systems often rely on transition metals to activate a terminal oxidant, such as hydrogen peroxide or alkyl hydroperoxides.

Interactive Table: Catalytic Systems for Epoxidation

| Catalyst Type | Example Catalyst | Common Oxidant | Key Features |

|---|---|---|---|

| Transition Metal-Based | Titanium silicalite (TS-1) | H₂O₂ | Heterogeneous, reusable, industrially relevant |

| Methyltrioxorhenium (MTO) | H₂O₂ | Highly active, effective at low loadings | |

| Manganese Complexes | H₂O₂, NaOCl | Tunable ligands for stereocontrol (e.g., Jacobsen) | |

| Organocatalytic | Ketones (e.g., Shi catalyst) | Oxone | Metal-free, avoids heavy metal contamination |

These catalytic approaches offer advantages over stoichiometric reagents by reducing waste and allowing for greater control over the reaction. For a substrate like 3-vinyl-2,5-dimethylthiophene, a mild, selective catalytic system would be ideal to prevent oxidation of the sulfur atom.

Approaches to the 2,5-Dimethylthiophene (B1293386) Core Structure

The synthesis of the substituted thiophene ring is the foundational step in accessing the target molecule. Both de novo ring construction and derivatization of existing thiophenes are viable strategies.

De novo methods construct the thiophene ring from acyclic precursors. The most prominent method for synthesizing 2,5-dialkylthiophenes is the Paal-Knorr thiophene synthesis. pharmaguideline.com This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent. For the synthesis of 2,5-dimethylthiophene, the required precursor is hexane-2,5-dione, which is treated with reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. pharmaguideline.comwikipedia.org

Another significant method is the Gewald reaction, which typically produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. pharmaguideline.comorganic-chemistry.org While not a direct route to 2,5-dimethylthiophene itself, it is a powerful tool for creating highly functionalized thiophenes.

Interactive Table: Comparison of De Novo Thiophene Syntheses

| Synthetic Method | Precursors | Key Reagent(s) | Typical Products |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₄S₁₀, Lawesson's Reagent | Substituted thiophenes |

| Gewald Reaction | Carbonyl, α-Cyanoester, Sulfur | Elemental Sulfur, Base | 2-Aminothiophenes |

| Volhard–Erdmann Cyclization | Succinic acid derivative, Halomethylene ketone | P₄S₁₀ | Substituted thiophenes |

Once the 2,5-dimethylthiophene ring is formed, further functionalization at the 3-position is required to introduce the vinyl group necessary for epoxidation.

An alternative and often more direct strategy is to start with a commercially available or readily synthesized functionalized thiophene. 3-Acetyl-2,5-dimethylthiophene (B1297827) is an ideal precursor for this purpose. scbt.com The acetyl group provides a synthetic handle for conversion into the required vinyl substituent.

The most common method for this transformation is the Wittig reaction. Treatment of 3-acetyl-2,5-dimethylthiophene with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide ((Ph)₃PCH₃Br) and a strong base, generates the exocyclic double bond of 3-vinyl-2,5-dimethylthiophene. This olefin is the direct precursor for the epoxidation step described in section 2.1.1.

Other olefination reactions, such as the Horner-Wadsworth-Emmons reaction, provide alternatives to the classic Wittig reaction and can offer advantages in terms of byproduct removal and stereoselectivity if applicable. This derivatization approach provides a convergent and efficient pathway to the target oxirane.

Exploration of Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways. These routes can be broadly categorized as either convergent or divergent, each offering distinct advantages in terms of efficiency, flexibility, and the potential for generating molecular diversity.

A primary and logical synthetic route to this compound involves the epoxidation of a vinyl-substituted 2,5-dimethylthiophene precursor. This pathway is predicated on the initial construction of the thiophene ring system, followed by the introduction and subsequent oxidation of a vinyl group at the 3-position.

A plausible precursor for this transformation is 3-acetyl-2,5-dimethylthiophene. This starting material can be used in reactions to form the necessary carbon-carbon double bond, which is then oxidized to the epoxide. For instance, the reaction of 3-acetyl-2,5-dimethylthiophene with 3,4-dimethoxybenzaldehyde (B141060) in an ethanolic sodium hydroxide (B78521) solution is known to produce (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, demonstrating a viable method for creating a vinylogous system attached to the dimethylthiophene core. researchgate.net A similar strategy, likely a Wittig reaction or a Horner-Wadsworth-Emmons reaction, could be employed to install a terminal vinyl group.

Once the vinyl precursor, 3-vinyl-2,5-dimethylthiophene, is obtained, it can be converted to the target oxirane through epoxidation. Various methods are available for the epoxidation of alkenes, many of which utilize hydrogen peroxide in the presence of a catalyst. organic-chemistry.org For example, manganese sulfate (B86663) in combination with sodium bicarbonate and salicylic (B10762653) acid has been effectively used for the epoxidation of terpenes like 3-carene. mdpi.com Such catalytic systems are known for their efficiency and selectivity. mdpi.com

Convergent Synthetic Approaches

A convergent synthesis aims to bring together several independently synthesized fragments at a late stage to form the final product. For this compound, a convergent strategy could involve the coupling of a pre-functionalized 2,5-dimethylthiophene moiety with a two-carbon unit that already contains or can be readily converted to the oxirane ring.

One conceptual convergent approach would be the reaction of a Grignard reagent derived from 3-bromo-2,5-dimethylthiophene (B1269913) with a suitable epoxide-containing electrophile, such as epibromohydrin. This would directly install the oxirane ring onto the thiophene core.

| Convergent Synthesis: Hypothetical Reaction | |

| Reactant A | 2,5-Dimethyl-3-thienylmagnesium bromide |

| Reactant B | Epibromohydrin |

| Product | This compound |

| Reaction Type | Grignard Reaction / Nucleophilic Substitution |

This approach is advantageous as it builds the target molecule from significant fragments, potentially reducing the total number of synthetic steps compared to a linear sequence.

Divergent Synthetic Approaches

A divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related final products. This strategy is particularly useful for creating a library of compounds for screening purposes.

In the context of this compound, a divergent approach could start from a versatile intermediate like 3-acetyl-2,5-dimethylthiophene. scbt.com This compound can serve as a branching point for the synthesis of various derivatives.

For the synthesis of the target oxirane, the acetyl group can be converted to a vinyl group, for example, through a Wittig reaction. The resulting 3-vinyl-2,5-dimethylthiophene is then a key intermediate. This vinylthiophene can undergo epoxidation to yield this compound. Alternatively, it could be subjected to other alkene transformations, such as dihydroxylation or hydroboration-oxidation, to generate a range of other functionalized 2,5-dimethylthiophene derivatives.

The following table outlines a divergent pathway starting from 3-acetyl-2,5-dimethylthiophene:

| Step | Reaction | Reactants | Product |

| 1 | Wittig Reaction | 3-Acetyl-2,5-dimethylthiophene, Methyltriphenylphosphonium bromide, Base | 3-Vinyl-2,5-dimethylthiophene |

| 2a | Epoxidation | 3-Vinyl-2,5-dimethylthiophene, m-CPBA or H₂O₂/Catalyst | This compound |

| 2b | Dihydroxylation | 3-Vinyl-2,5-dimethylthiophene, OsO₄, NMO | 1-(2,5-Dimethylthiophen-3-yl)ethane-1,2-diol |

| 2c | Hydroboration-Oxidation | 3-Vinyl-2,5-dimethylthiophene, BH₃·THF then H₂O₂, NaOH | 2-(2,5-Dimethylthiophen-3-yl)ethanol |

This divergent strategy allows for the efficient production of multiple related compounds from a single, readily accessible precursor, highlighting the versatility of this synthetic design.

Chemical Reactivity and Mechanistic Investigations of 2 2,5 Dimethylthiophen 3 Yl Oxirane

Oxirane Ring-Opening Reactions and Transformation Chemistry

The significant ring strain inherent in the oxirane ring makes it a potent electrophile, susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its transformation chemistry, allowing for the stereospecific and often regioselective formation of 1,2-difunctionalized products. The outcome of these reactions is highly dependent on the nature of the nucleophile and the catalytic conditions employed, particularly the pH of the reaction medium. mdpi.comsci-hub.box

Under neutral or basic conditions, the ring-opening of 2-(2,5-Dimethylthiophen-3-yl)oxirane proceeds via a classic SN2 mechanism. In this pathway, the incoming nucleophile attacks one of the electrophilic carbons of the epoxide, leading to simultaneous C-O bond cleavage. Due to steric hindrance from the adjacent thiophene (B33073) ring, the attack preferentially occurs at the less substituted terminal carbon (Cβ). sci-hub.boxresearchgate.net This regioselectivity is a common feature for terminal epoxides. rsc.org

A variety of nucleophiles can be employed for this transformation:

Nitrogen Nucleophiles: Amines, such as aniline (B41778) or ammonia, react to form β-amino alcohols, which are valuable synthetic intermediates. researchgate.net

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are highly effective nucleophiles for epoxide opening, yielding β-hydroxy sulfides. arkat-usa.org

Carbon Nucleophiles: Organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents readily attack the terminal carbon to forge a new carbon-carbon bond, producing a primary alcohol after acidic workup. askfilo.commasterorganicchemistry.comlibretexts.org

The table below summarizes the expected products from these nucleophilic attacks.

| Nucleophilic Substrate | General Conditions | Expected Major Product | Product Class |

| Aniline (C₆H₅NH₂) | Neutral/Heat | 1-Anilino-1-(2,5-dimethylthiophen-3-yl)propan-2-ol | β-Amino Alcohol |

| Thiophenol (C₆H₅SH) | Basic (e.g., NaH) | 1-(2,5-Dimethylthiophen-3-yl)-2-(phenylthio)ethanol | β-Hydroxy Sulfide |

| Methylmagnesium Bromide (CH₃MgBr) | Anhydrous Ether, then H₃O⁺ workup | 1-(2,5-Dimethylthiophen-3-yl)propan-2-ol | Secondary Alcohol |

This interactive table is based on established principles of epoxide reactivity.

In the presence of a Brønsted or Lewis acid, the reaction mechanism for epoxide ring-opening is altered significantly. mdpi.comucdavis.edu The acid first activates the epoxide by protonating or coordinating to the oxygen atom. This activation makes the oxirane a much more potent electrophile and imparts substantial carbocation-like character to the carbon atoms. The positive charge is better stabilized on the more substituted carbon atom (Cα), which is adjacent to the electron-rich thiophene ring. sci-hub.box

Consequently, the nucleophilic attack now preferentially occurs at this more substituted Cα position. researchgate.net While the reaction proceeds with SN2-like backside attack and inversion of stereochemistry, the regioselectivity is governed by the electronic stabilization of the SN1-like transition state. unicamp.br Common Lewis acids used to promote such reactions include Sn-Beta, Zr-Beta, and various metal triflates. ucdavis.eduresearchgate.net

For example, the acid-catalyzed hydrolysis of this compound with water would yield a vicinal diol, while reaction with an alcohol would produce a β-alkoxy alcohol, with the nucleophile adding to the carbon adjacent to the thiophene ring.

The regiochemical outcome of the ring-opening of this unsymmetrical epoxide is a textbook example of mechanism-dependent selectivity. The choice between acidic and basic/neutral conditions allows for controlled access to two different constitutional isomers.

Under Basic/Neutral Conditions (SN2): Nucleophilic attack occurs at the sterically least hindered terminal carbon (Cβ). This pathway is controlled by steric factors. sci-hub.box

Under Acidic Conditions (SN1-like): Nucleophilic attack occurs at the more substituted carbon (Cα) adjacent to the thiophene ring. This pathway is controlled by electronic factors, specifically the ability of the thiophene ring to stabilize the partial positive charge in the transition state. researchgate.netresearchgate.net

In both scenarios, the reaction is stereospecific. The nucleophile attacks from the face opposite the C-O bond, resulting in an inversion of the configuration at the site of attack. This leads to products with an anti relationship between the newly introduced nucleophile and the hydroxyl group.

| Reaction Condition | Mechanistic Character | Site of Nucleophilic Attack | Major Regioisomer Product (Nu = Nucleophile) |

| Basic / Neutral | SN2 | Cβ (Terminal Carbon) | 1-(2,5-Dimethylthiophen-3-yl)-2-Nu-ethanol |

| Acidic (Brønsted or Lewis) | SN1-like | Cα (Thiophene-adjacent Carbon) | 2-(2,5-Dimethylthiophen-3-yl)-2-Nu-ethanol |

This interactive table illustrates the predictable regiochemical outcomes based on reaction conditions.

Reactivity of the 2,5-Dimethylthiophene (B1293386) Nucleus

The 2,5-dimethylthiophene ring is an electron-rich heteroaromatic system that displays reactivity patterns characteristic of such compounds, including susceptibility to electrophilic attack and oxidation at the sulfur atom.

The thiophene ring is more reactive towards electrophilic aromatic substitution (EAS) than benzene. The outcome of EAS on a substituted thiophene is governed by the electronic and steric effects of the substituents already present. In this compound, the ring is substituted at the 2, 3, and 5 positions.

Directing Effects: The two methyl groups at C2 and C5 are electron-donating and are strongly activating, ortho-para directing groups. The alkyl substituent at C3 (the oxirane-containing side chain) is also weakly activating and ortho-para directing.

Positional Reactivity: The only unsubstituted position on the thiophene ring is C4. The directing effects of all three substituents converge on this single available position. Therefore, electrophilic aromatic substitution reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, sulfonation, and Friedel-Crafts acylation are expected to occur with high regioselectivity at the C4 position. jcu.edu.auresearchgate.net

The sulfur atom in the thiophene ring is susceptible to oxidation, most commonly by peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). derpharmachemica.comrsc.org This process disrupts the aromaticity of the ring and leads to highly reactive intermediates.

Oxidation to Sulfoxide and Sulfone: The initial oxidation with one equivalent of an oxidizing agent typically yields the corresponding thiophene-S-oxide. These species are generally unstable. researchgate.net The use of a second equivalent of the oxidant can further oxidize the sulfur to a thiophene-S,S-dioxide (sulfone). derpharmachemica.com

Diels-Alder Reactivity: Both thiophene-S-oxides and S,S-dioxides are no longer aromatic. They possess a cyclic diene structure and are highly reactive in [4+2] cycloaddition (Diels-Alder) reactions, where they can be trapped by a suitable dienophile. researchgate.netudes.edu.co

It is important to note that the oxirane ring is also sensitive to strong oxidizing conditions and acidic byproducts from reagents like m-CPBA, which could lead to competitive ring-opening or rearrangement reactions.

| Reagent | Expected Product/Intermediate | Subsequent Reactivity |

| 1 equiv. m-CPBA | This compound-1-oxide | Acts as a diene in Diels-Alder reactions |

| ≥2 equiv. m-CPBA | This compound-1,1-dioxide | Acts as a diene in Diels-Alder reactions |

This interactive table outlines the expected oxidative transformations of the thiophene moiety.

Cycloaddition Reactions Involving the Thiophene Ring System

The thiophene ring, due to its aromatic character, is generally unreactive in cycloaddition reactions under normal conditions. The resonance energy of thiophene (approximately 121 kJ/mol) is significantly higher than that of furan, making it less likely to behave as a diene in Diels-Alder type reactions. For cycloaddition to occur, the aromaticity of the thiophene ring must be overcome, which typically requires harsh conditions (high temperature or pressure) or activation of the thiophene ring.

One established method for activating thiophenes toward cycloaddition is through oxidation of the sulfur atom to form thiophene S-oxides or S,S-dioxides. researchtrends.netresearchgate.net These oxidized species are no longer aromatic and behave as competent dienes.

Hypothetical Cycloaddition Pathway:

If this compound were to undergo a cycloaddition reaction at the thiophene moiety, a preliminary oxidation step would likely be necessary.

Oxidation: Treatment of the parent compound with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) could potentially yield the corresponding thiophene S-oxide.

[4+2] Cycloaddition: This S-oxide intermediate could then, in principle, react as a diene with a suitable dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate). The reaction would proceed via a Diels-Alder mechanism to form a bicyclic adduct.

Subsequent Reactions: The resulting adducts, containing a sulfoxy bridge, are often versatile intermediates that can undergo further transformations, such as extrusion of sulfur monoxide (SO) to yield substituted aromatic compounds. researchtrends.net

It is important to reiterate that this pathway is speculative for this compound, as no studies have documented this specific transformation. The presence of the oxirane ring could also complicate such a reaction, potentially reacting with the oxidizing agents or the Lewis acids sometimes used to promote these cycloadditions. researchgate.net

Intermolecular and Intramolecular Reactivity Profiles of the Compound

The reactivity of this compound is expected to be dominated by the strained three-membered oxirane (epoxide) ring. Epoxides are highly susceptible to ring-opening reactions with a wide variety of nucleophiles, a process often catalyzed by acids or bases.

Intermolecular Reactivity:

The primary intermolecular reactions would involve nucleophilic attack on one of the two carbons of the oxirane ring, leading to its opening. The regioselectivity of this attack is influenced by the reaction conditions.

Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. A nucleophile (e.g., RO⁻, RNH₂, RS⁻) would preferentially attack the less sterically hindered carbon of the epoxide. For the title compound, this would be the terminal CH₂ carbon.

Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. The reaction takes on a character that is intermediate between SN1 and SN2. The nucleophile tends to attack the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.

A summary of potential intermolecular ring-opening reactions is presented below.

| Nucleophile | Catalyst | Potential Product(s) |

| H₂O | H⁺ or OH⁻ | 1-(2,5-Dimethylthiophen-3-yl)ethane-1,2-diol |

| ROH | H⁺ or RO⁻ | 1-Alkoxy-1-(2,5-dimethylthiophen-3-yl)ethan-2-ol or 2-Alkoxy-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

| RSH | Base | 1-(2,5-Dimethylthiophen-3-yl)-2-(alkylthio)ethan-1-ol |

| RNH₂ | None/Heat | 1-(2,5-Dimethylthiophen-3-yl)-2-(alkylamino)ethan-1-ol |

| NaN₃ | Lewis Acid | 2-Azido-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

This table represents hypothetical products based on established epoxide reactivity, not on documented reactions of this compound.

Intramolecular Reactivity:

Intramolecular reactions of this compound are less probable without the introduction of another functional group. If a nucleophilic center were present elsewhere in the molecule (which is not the case in the parent structure), an intramolecular ring-opening cyclization could occur. For instance, if one of the methyl groups on the thiophene ring were replaced by a hydroxymethyl group, an acid-catalyzed intramolecular cyclization could potentially lead to the formation of a five- or six-membered heterocyclic ether. As the structure stands, significant intramolecular reactivity is not anticipated under typical conditions.

Computational and Theoretical Chemistry Studies of 2 2,5 Dimethylthiophen 3 Yl Oxirane

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a commonly employed computational method to explore the electronic characteristics of molecules like 2-(2,5-Dimethylthiophen-3-yl)oxirane. These calculations can elucidate the distribution of electrons and the nature of molecular orbitals, which are fundamental to understanding the compound's stability and reactivity. nih.govmdpi.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.commdpi.com

For thiophene (B33073) derivatives, the HOMO is typically localized on the electron-rich thiophene ring, which acts as the primary electron-donating part of the molecule. ufms.br In contrast, the LUMO's electron density is often distributed over the acceptor portion of the molecule. In the case of this compound, computational models would likely show the HOMO centered on the dimethylthiophene ring system, while the LUMO would have significant contributions from the strained oxirane ring, particularly the C-O bonds.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates molecular stability and reactivity |

| Ionization Potential (I) | 5.5 to 6.5 | Related to EHOMO (I ≈ -EHOMO) |

| Electron Affinity (A) | 0.5 to 1.5 | Related to ELUMO (A ≈ -ELUMO) |

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from computational calculations that illustrate the charge distribution within a molecule. nih.gov These maps visualize regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack.

For this compound, MEP analysis is expected to show:

Negative Regions (Red/Yellow): High electron density localized on the oxygen atom of the oxirane ring and the sulfur atom of the thiophene ring. These areas are susceptible to electrophilic attack. nih.gov

Positive Regions (Blue): Lower electron density, typically found around the hydrogen atoms. These sites are prone to nucleophilic attack. nih.gov

The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, further quantifies this electronic landscape. The oxygen atom would carry a significant negative partial charge, while the carbon atoms of the oxirane ring would be more electropositive, making them key sites for nucleophilic ring-opening reactions.

Quantum Chemical Elucidation of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways. This includes the characterization of reactants, products, intermediates, and, most importantly, transition states.

The ring-opening of epoxides is a synthetically important reaction that can proceed through different mechanisms depending on the reaction conditions (e.g., acidic or basic). wpmucdn.comnih.gov Computational chemistry can model these pathways to determine the most favorable route.

Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated. The subsequent nucleophilic attack can occur at the more substituted carbon atom, proceeding through a transition state with significant carbocation character (SN1-like). youtube.com

Base-Catalyzed Opening: With a strong nucleophile under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. youtube.com

By calculating the geometries and energies of the transition states for these pathways, the activation energy barrier (Ea) for each can be determined. The pathway with the lower activation energy is predicted to be the dominant reaction mechanism. For this compound, theoretical studies would clarify the regioselectivity of the ring-opening reaction by comparing the activation barriers for attack at the two different oxirane carbons.

The surrounding solvent can significantly influence reaction rates and mechanisms. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and assess its impact.

For the epoxide ring-opening of this compound, solvent effects would be particularly important in the acid-catalyzed mechanism. Polar, protic solvents would be expected to stabilize the charged, carbocation-like transition state, thereby lowering the activation energy and accelerating the reaction rate. nih.gov In contrast, nonpolar solvents might favor a more concerted SN2-like mechanism. Theoretical studies can quantify these effects by comparing the calculated reaction barriers in different solvent environments. nih.gov

Conformational Analysis and Stereochemical Investigations using Computational Methods

The three-dimensional structure of a molecule, including its various conformations and stereoisomers, plays a critical role in its chemical behavior. Computational methods can be used to explore the conformational landscape of this compound. By rotating the bond connecting the thiophene and oxirane rings, a potential energy surface can be generated to identify the most stable conformers (energy minima).

These calculations are also essential for investigating the stereochemistry of the molecule and its reactions. For instance, in a nucleophilic ring-opening reaction, computational analysis can predict the stereochemical outcome (e.g., inversion of configuration at the reaction center), which is a hallmark of the SN2 mechanism. youtube.com This predictive power is invaluable for designing stereoselective syntheses involving this compound.

Analysis of Photophysical Properties and Excited State Dynamics

A comprehensive review of available scientific literature reveals a notable absence of computational and theoretical studies specifically focused on the photophysical properties and excited state dynamics of this compound. While extensive research exists on the photochemistry of individual thiophene and oxirane derivatives, dedicated computational analyses of this combined molecular structure are not present in the surveyed literature.

Theoretical investigations into the excited states of thiophene itself have shown complex deactivation mechanisms following photoexcitation. rsc.orgepfl.chresearchgate.net Studies employing methods such as the algebraic diagrammatic construction to the second order (ADC(2)) have explored the ultrafast deactivation pathways, highlighting the role of ring puckering in its photochemistry. rsc.orgepfl.chresearchgate.net High-level ab initio computations have been utilized to interpret the highly resolved photoabsorption spectra of thiophene, identifying various π→π* and π→σ* transitions, as well as Rydberg series. nih.gov These studies provide a foundational understanding of the electronic behavior of the thiophene moiety.

Similarly, computational studies on substituted thiophenols and other derivatives have been conducted to understand their excited state dynamics, often revealing rapid internal conversion and intersystem crossing processes. chemrxiv.org For instance, research on donor-π-acceptor systems incorporating thiophene has been performed using density functional theory (DFT) to investigate their photophysical properties for applications in organic light-emitting diodes. researchgate.net

Despite the availability of this related research, the specific electronic interactions and resulting photophysical characteristics that would arise from the covalent linkage of a 2,5-dimethylthiophene (B1293386) group to an oxirane ring at the 3-position have not been computationally modeled or reported. Therefore, detailed data tables and specific research findings regarding the absorption and emission spectra, quantum yields, excited state lifetimes, and non-radiative decay pathways for this compound are not available. The creation of such a detailed analysis would necessitate dedicated quantum chemical calculations that are beyond the scope of existing literature.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(2,5-Dimethylthiophen-3-yl)oxirane in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the chemical environment, connectivity, and stereochemistry of the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) techniques are indispensable for assembling the complete molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the two methyl groups, and the oxirane ring. The sole aromatic proton on the thiophene ring would appear as a singlet. The two methyl groups attached to the thiophene ring would also likely present as sharp singlets, albeit at different chemical shifts due to their proximity to either the sulfur atom or the oxirane substituent. The protons of the oxirane ring (one CH and one CH₂) would exhibit more complex splitting patterns due to geminal and vicinal coupling, typically appearing in the 2.5-3.5 ppm range. libretexts.org

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. The quaternary carbons of the thiophene ring would be readily identifiable, as would the carbons of the two methyl groups and the two carbons of the oxirane ring, which typically resonate in the 50-80 δ range. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps out all ¹H-¹H spin-spin coupling networks. For this compound, a COSY spectrum would be crucial for confirming the connectivity within the oxirane ring, showing clear cross-peaks between the methine (CH) proton and the two diastereotopic methylene (B1212753) (CH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each proton signal to its attached carbon atom. The HSQC spectrum would show correlations for the thiophene C-H, the methyl C-H bonds, and the C-H bonds of the oxirane ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations (typically over 2-3 bonds) between ¹H and ¹³C nuclei. This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations would be expected between the thiophene ring proton and adjacent carbons, the methyl protons and the carbons of the thiophene ring, and, most critically, between the oxirane protons and the C3 carbon of the thiophene ring, confirming the point of attachment between the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Data is predictive and based on typical chemical shifts for analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| Thiophene-C2-CH₃ | ~2.4 | ~15.0 | Thiophene C2, C3 |

| Thiophene-C5-CH₃ | ~2.5 | ~15.5 | Thiophene C4, C5 |

| Thiophene-C4-H | ~6.8 | ~124.0 | Thiophene C3, C5 |

| Oxirane-CH | ~3.2 | ~52.0 | Thiophene C3, Oxirane CH₂ |

| Oxirane-CH₂ | ~2.8 (diastereotopic) | ~47.0 | Oxirane CH |

| Thiophene-C2 | - | ~138.0 | Thiophene-C2-CH₃ |

| Thiophene-C3 | - | ~135.0 | Thiophene-C4-H, Thiophene-C2-CH₃, Oxirane-CH |

| Thiophene-C5 | - | ~140.0 | Thiophene-C4-H, Thiophene-C5-CH₃ |

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.org For this compound, the rotation around the single bond connecting the thiophene and oxirane rings could potentially be hindered, leading to different stable conformations (rotamers).

By acquiring NMR spectra at variable temperatures, it is possible to monitor changes in the line shape of the signals. monmouth.edu At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. libretexts.org Analyzing these line-shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility and steric interactions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are excellent for identifying functional groups and characterizing bond strength.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural motifs. The C-H stretching vibrations of the methyl groups and the aromatic thiophene ring would appear just above 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bonds within the strained oxirane ring are expected to produce characteristic bands in the 1250 cm⁻¹ (asymmetric stretch) and 800-950 cm⁻¹ (symmetric "ring breathing") regions. C-S stretching vibrations from the thiophene ring are typically weak and appear in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is often complementary to IR. Aromatic ring vibrations, particularly the symmetric "breathing" modes of the thiophene ring, typically give rise to strong Raman signals. Therefore, the C=C stretching vibrations of the thiophene ring (around 1400-1550 cm⁻¹) would be prominent. While the C-O stretches of the oxirane are visible, the non-polar C-C and C-S bonds of the thiophene ring often produce stronger Raman signals than IR absorptions. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch (sp²) | Thiophene Ring | 3100 - 3050 | Medium / Strong |

| C-H Stretch (sp³) | Methyl & Oxirane | 3000 - 2850 | Strong / Strong |

| C=C Stretch | Thiophene Ring | 1550 - 1400 | Medium / Strong |

| C-O-C Asymmetric Stretch | Oxirane Ring | ~1250 | Strong / Weak |

| Oxirane Ring Breathing | Oxirane Ring | 950 - 800 | Medium / Medium |

| C-S Stretch | Thiophene Ring | 800 - 600 | Weak / Medium |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the exact molecular formula.

Upon ionization, typically via electron impact (EI), the molecular ion ([M]⁺˙) of this compound is formed. This high-energy ion can then undergo fragmentation, breaking apart in predictable ways that reflect the molecule's structure. The resulting fragmentation pattern is a unique signature of the compound.

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the thiophene and oxirane rings, which is a common pathway for epoxides. This would result in the formation of a stable 2,5-dimethylthiophen-3-yl cation or a related rearranged ion.

Loss of CO: The oxirane ring can rearrange and lose a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for epoxides, leading to an [M-28]⁺˙ ion.

Thiophene Ring Fragmentation: The thiophene ring itself can fragment. A common fragmentation for substituted thiophenes involves the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion, or cleavage of the ring to lose acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (CH₂S). arkat-usa.orgresearchgate.net

Rearrangements: Complex rearrangements are common in mass spectrometry. The initial molecular ion may rearrange to a more stable structure before fragmenting, such as forming a thiopyranium ion. arkat-usa.org

Analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of both the dimethylthiophene and oxirane moieties.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to be dominated by the chromophore of the 2,5-dimethylthiophene (B1293386) ring. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the conjugated system. mdpi.com

The presence of the two electron-donating methyl groups and the oxirane substituent would be expected to cause a slight bathochromic (red) shift of the absorption maximum compared to unsubstituted thiophene. The precise position of the absorption maximum (λ_max) and the molar absorptivity (ε) provide information about the extent of conjugation and the nature of the electronic system. mdpi.com

Emission spectroscopy (fluorescence) measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Many thiophene derivatives are known to be fluorescent. researchgate.net By measuring the fluorescence spectrum, one can determine the emission maximum and the fluorescence quantum yield, which are key photophysical properties. These characteristics are highly dependent on the molecular structure and its environment, offering insights into the nature of the lowest excited state and the pathways available for de-excitation. rsc.org

Applications in Organic Synthesis and Advanced Materials Excluding Biological Activity and Clinical Data

Utility as a Versatile Synthetic Intermediate

The oxirane (or epoxide) ring is a highly valuable functional group in organic synthesis due to its inherent ring strain, which makes it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular architectures. The presence of the 2,5-dimethylthiophen-3-yl substituent would be expected to influence the regioselectivity and stereoselectivity of these ring-opening reactions.

While no specific studies detailing the use of 2-(2,5-Dimethylthiophen-3-yl)oxirane as a precursor for complex heterocyclic systems have been identified, the general reactivity of epoxides suggests its potential in this area. Ring-opening of the oxirane with nitrogen, sulfur, or other heteroatom-containing nucleophiles could provide intermediates that, upon subsequent intramolecular cyclization, would yield a variety of heterocyclic scaffolds. For instance, reaction with amines could lead to amino alcohols, which are precursors to morpholines, piperazines, or other nitrogen-containing heterocycles. Similarly, reaction with thiols could pave the way for the synthesis of sulfur-containing heterocycles. The dimethylthiophene moiety could serve to modulate the electronic properties or provide a site for further functionalization of the resulting heterocyclic system.

The this compound molecule can be envisioned as a versatile building block in multi-step organic transformations. The oxirane ring can be opened to install a 1,2-difunctionalized unit, which can then be further elaborated. For example, acid-catalyzed hydrolysis would yield a diol, which could be used in the synthesis of polyesters or as a chiral auxiliary. Reaction with organometallic reagents, such as Grignard or organolithium reagents, would result in carbon-carbon bond formation and the introduction of new alkyl or aryl groups. The thiophene (B33073) ring itself is a stable aromatic system that can undergo various transformations, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular frameworks.

Potential Integration into Functional Materials

Thiophene-containing molecules are of significant interest in materials science due to their electronic and optical properties. The incorporation of the this compound unit into larger molecular structures or polymers could lead to the development of new functional materials.

In principle, this compound could serve as a monomer in polymerization reactions. Ring-opening polymerization of the oxirane ring would lead to polyethers with pendant dimethylthiophene groups. The properties of such a polymer would be influenced by the nature of the thiophene substituent and could potentially include interesting thermal or mechanical properties. Alternatively, the oxirane could be functionalized to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties, which could then be used in radical or condensation polymerizations. The resulting polymers would incorporate the electron-rich dimethylthiophene unit, which could impart desirable electronic or optical characteristics.

Thiophene and its derivatives are key components in the design of conjugated polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 2,5-dimethylthiophene (B1293386) unit can be incorporated into conjugated systems to tune their electronic properties, such as the HOMO/LUMO energy levels and the band gap. While there is no direct research on materials derived from this compound, it is plausible that this compound could be used as a building block to synthesize larger conjugated molecules. The oxirane could be transformed into a linking group within a larger conjugated structure or used to attach the thiophene unit to other aromatic systems.

Role in Catalytic Processes (if the compound or its derivatives act as catalysts/ligands)

There is currently no information available in the scientific literature to suggest that this compound or its derivatives have been investigated for their potential role as catalysts or ligands in catalytic processes. The presence of the sulfur atom in the thiophene ring and the oxygen atom in the oxirane ring could, in theory, allow for coordination to metal centers. However, without experimental data, any discussion of their potential in catalysis would be purely speculative.

Future Research Directions and Unexplored Academic Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(2,5-dimethylthiophen-3-yl)oxirane and its derivatives is an area ripe for innovation, particularly concerning the development of sustainable and efficient methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric and hazardous reagents. Future research should focus on greener alternatives that offer high atom economy, reduced waste, and enhanced safety profiles.

One promising avenue is the exploration of enzymatic epoxidation . Biocatalysis, utilizing enzymes such as peroxygenases, has emerged as a powerful tool for the selective oxidation of alkenes to epoxides under mild conditions. nih.govresearchgate.netnih.gov Research into identifying or engineering enzymes capable of selectively epoxidizing a suitable precursor, such as 3-vinyl-2,5-dimethylthiophene, could provide a highly sustainable route to the target molecule. This approach would leverage the high selectivity of enzymes to control both chemo- and enantioselectivity, a significant advantage over many traditional chemical methods.

Another key area for development is the application of continuous flow chemistry . Flow reactors offer significant advantages in terms of heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of reactive intermediates. researchgate.net The development of a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and a scalable, safer manufacturing process. This is particularly relevant for epoxidation reactions, which can be highly exothermic.

Furthermore, the use of photocatalysis represents a frontier in sustainable synthesis. Light-driven reactions can often proceed under ambient conditions without the need for aggressive reagents. Investigating photocatalytic systems for the epoxidation of the corresponding alkene precursor could unlock novel, energy-efficient synthetic pathways.

| Proposed Sustainable Method | Potential Advantages | Key Research Challenge |

| Enzymatic Epoxidation | High selectivity (chemo- and enantio-), mild reaction conditions, reduced waste. | Identification or engineering of a suitable enzyme for the specific substrate. |

| Continuous Flow Synthesis | Enhanced safety, improved process control, scalability, higher yields. | Optimization of reactor design and reaction conditions for the specific transformation. |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. | Development of an efficient and selective photocatalyst for the epoxidation. |

In-Depth Computational Studies on Reaction Selectivity and Mechanism Beyond Current Capabilities

While computational chemistry is a powerful tool for elucidating reaction mechanisms, the intricate electronic interplay within the this compound system presents challenges that push the boundaries of current computational capabilities. Future research should aim to develop and apply more sophisticated theoretical models to gain a deeper understanding of its reactivity.

A significant challenge lies in accurately predicting the regioselectivity of reactions . The presence of two distinct reactive sites—the thiophene (B33073) ring and the oxirane ring—complicates predictions of how the molecule will interact with various reagents. Advanced computational models, potentially incorporating machine learning algorithms, are needed to predict with high accuracy whether a reaction will occur at the thiophene ring (e.g., electrophilic substitution) or at the oxirane ring (e.g., nucleophilic ring-opening). nih.govresearchgate.netrsc.org Such models would need to account for the subtle electronic effects of the dimethyl substitution on the thiophene ring and its influence on the reactivity of the adjacent epoxide.

Furthermore, a deeper understanding of the mechanism of thiophene oxidation to form the epoxide is required. While theoretical studies on the oxidation of thiophene by radicals like hydroxyl have been conducted, a detailed computational investigation of the epoxidation of 2,5-dimethyl-3-vinylthiophene would provide valuable insights into the reaction pathway and the factors governing its efficiency and selectivity. researchgate.netacs.org This could aid in the rational design of improved catalysts for its synthesis.

Future computational work should also focus on the excited-state properties of this compound. Understanding how the molecule behaves upon photoexcitation could open up new avenues in photochemistry and materials science. This would require going beyond ground-state calculations to explore potential energy surfaces of excited states and identify potential photochemical reaction pathways.

| Future Computational Focus | Scientific Question to Address | Required Advancement |

| Predictive Regioselectivity Models | Will a given reagent react at the thiophene or the oxirane ring, and at which specific atom? | Integration of machine learning with quantum chemical calculations for higher accuracy. |

| Detailed Epoxidation Mechanism | What is the lowest energy pathway for the formation of the oxirane ring from the alkene precursor? | High-level ab initio calculations to accurately model transition states and reaction energies. |

| Excited-State Dynamics | How does the molecule dissipate energy upon light absorption, and what are the potential photochemical outcomes? | Time-dependent density functional theory (TD-DFT) and more advanced methods for studying excited states. |

Exploration of Unique Reactivity Patterns Stemming from the Thiophene-Oxirane Hybrid Structure

The juxtaposition of the thiophene and oxirane functionalities in a single molecule is expected to give rise to unique reactivity patterns that are not simply the sum of the individual components. A systematic exploration of these patterns is a key area for future research.

A primary focus should be on the regioselective ring-opening of the oxirane . The electronic influence of the 2,5-dimethylthiophen-3-yl group is likely to direct the nucleophilic attack to one of the two carbons of the epoxide ring. A comprehensive study using a variety of nucleophiles (e.g., amines, thiols, azides) would be necessary to map out the regioselectivity of these reactions and to synthesize a library of novel functionalized thiophene derivatives. researchgate.netrsc.orgresearchgate.net The resulting products, such as amino alcohols and thioalcohols, could be valuable building blocks for pharmaceuticals and materials.

Another intriguing possibility is the exploration of intramolecular reactions . Under certain conditions, it may be possible to induce reactions where the thiophene ring or its substituents participate in the ring-opening of the epoxide, leading to the formation of novel fused heterocyclic systems. For instance, acid-catalyzed ring-opening could lead to a carbocation that is trapped by the sulfur atom of the thiophene ring, forming a new sulfur-containing ring system.

The reactivity of the thiophene ring in the presence of the oxirane also warrants investigation. It is important to understand how the electron-withdrawing nature of the oxirane ring affects the susceptibility of the thiophene ring to electrophilic aromatic substitution. This could lead to the development of selective functionalization strategies for the thiophene core.

| Area of Reactivity | Potential Outcome | Research Approach |

| Regioselective Oxirane Ring-Opening | Synthesis of novel functionalized thiophenes (e.g., amino alcohols, thioalcohols). | Systematic study with a diverse range of nucleophiles under various reaction conditions. |

| Intramolecular Cyclizations | Formation of novel fused heterocyclic compounds. | Exploration of reactions under acidic or thermal conditions to promote intramolecular processes. |

| Thiophene Ring Functionalization | Selective electrophilic substitution on the thiophene ring. | Comparative study of the reactivity of this compound with other substituted thiophenes. |

Designing and Synthesizing Advanced Materials with Tunable Properties through Functionalization of this compound

The bifunctional nature of this compound makes it an excellent candidate as a monomer or building block for the synthesis of advanced materials with tunable properties. Future research in this area could lead to the development of novel polymers and frameworks with applications in electronics, separations, and catalysis.

One exciting direction is the use of this compound in the synthesis of conducting polymers . The thiophene unit is a well-known component of conducting polymers, and the oxirane ring provides a convenient handle for polymerization or for grafting onto other polymer backbones. cmu.edumetu.edu.trresearchgate.net For example, ring-opening polymerization of the epoxide could lead to a polyether with pendant dimethylthiophene groups, which could then be oxidatively polymerized to create a cross-linked conducting polymer network.

The molecule could also serve as a linker for the construction of porous organic frameworks (POFs) and covalent organic frameworks (COFs) . researchgate.netrsc.orgnih.govmdpi.com The ability to functionalize the molecule through the oxirane ring would allow for the tuning of the pore size and chemical environment of these materials. For instance, reacting the epoxide with different amines before incorporating it into a framework would allow for the introduction of various functional groups into the pores, which could be useful for applications such as gas storage and catalysis.

Furthermore, the principles of thiol-epoxy "click" chemistry could be applied to create novel polymer networks. rsc.orgdiva-portal.orgmdpi.com By reacting this compound with multifunctional thiols, it would be possible to create highly cross-linked materials with interesting thermal and mechanical properties. The presence of the thiophene unit would also impart electronic functionality to these materials.

| Material Type | Potential Application | Synthetic Strategy |

| Conducting Polymers | Organic electronics, sensors, energy storage. | Ring-opening polymerization followed by oxidative polymerization of the thiophene units. |

| Porous Organic Frameworks (POFs) | Gas storage, separations, catalysis. | Use as a functionalizable linker in the synthesis of porous frameworks. |

| Covalent Organic Frameworks (COFs) | Electronics, catalysis, sensing. | Incorporation as a building block in the reticular synthesis of COFs. |

| Thiol-Epoxy Networks | Coatings, adhesives, composites. | "Click" chemistry reaction with multifunctional thiols to form cross-linked polymers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.